2,4,5-Trifluoro-3-methoxybenzoyl chloride

Description

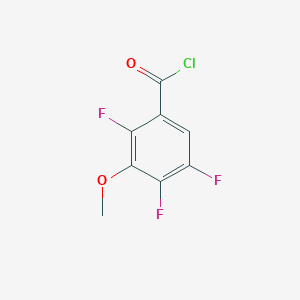

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c1-14-7-5(11)3(8(9)13)2-4(10)6(7)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQSZTJTWSUJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379494 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-66-2 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoyl chloride (CAS: 112811-66-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methoxybenzoyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its trifluorinated and methoxylated phenyl ring structure imparts unique electronic properties, making it a valuable building block for introducing these moieties into larger molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the biological relevance of compounds derived from it, with a focus on its role in the development of fluoroquinolone antibiotics.

Chemical and Physical Properties

This section summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 112811-66-2 |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.472 g/mL at 25 °C |

| Boiling Point | 108-112 °C at 20 mmHg |

| Refractive Index | n20/D 1.503 |

| Flash Point | 126 °C |

| Solubility | Reacts with water and other protic solvents. Soluble in many organic solvents. |

Synthesis and Experimental Protocols

The industrial synthesis of this compound typically starts from tetrachlorophthalic anhydride. The overall synthetic pathway involves several steps, including imidization, fluorination, hydrolysis, decarboxylation, methylation, and finally, chlorination.

General Synthetic Pathway

While specific industrial protocols are proprietary, a general representation of the synthesis is outlined below. The key precursor is 2,4,5-Trifluoro-3-methoxybenzoic acid, which is then converted to the acyl chloride.

Caption: General industrial synthesis pathway for this compound.

Laboratory Scale Synthesis of this compound from its Carboxylic Acid Precursor (Illustrative Protocol)

Materials:

-

2,4,5-Trifluoro-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous toluene or another suitable inert solvent

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4,5-Trifluoro-3-methoxybenzoic acid.

-

Add anhydrous toluene to dissolve the starting material.

-

To this solution, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture at room temperature. The addition should be done carefully as the reaction can be exothermic and releases HCl and SO₂ gas.

-

After the addition is complete, heat the reaction mixture to reflux (typically around 70-80 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation to obtain the final product.

Note: This is a general procedure and requires optimization. All manipulations should be performed in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the generated byproducts.

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of fluoroquinolone antibiotics, such as Moxifloxacin.[1] It is also used in the preparation of other pharmaceuticals and agrochemicals.[2]

Role in the Synthesis of Moxifloxacin

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. The synthesis of Moxifloxacin involves the reaction of this compound with other reagents to construct the core quinolone structure.

References

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,4,5-Trifluoro-3-methoxybenzoyl chloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics such as Moxifloxacin and Gatifloxacin. This document includes detailed experimental protocols, spectroscopic data, and safety information to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Properties and Data

This compound is a reactive acyl chloride characterized by a benzene ring substituted with three fluorine atoms, a methoxy group, and a benzoyl chloride functional group.[1] The trifluoro substituents enhance the electrophilicity of the carbonyl carbon, making it a highly effective acylating agent.[1] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₂ | [2][3][4] |

| Molecular Weight | 224.56 g/mol | [2][3][4] |

| CAS Number | 112811-66-2 | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Boiling Point | 229.2 ± 35.0 °C (at 760 mmHg) | [3] |

| Density | 1.472 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.503 | [2][3] |

| Flash Point | 126 °F | [3] |

| Solubility | Data not publicly available. Expected to be soluble in aprotic organic solvents and react with protic solvents. | |

| Melting Point | Data not publicly available. It exists as a liquid at room temperature.[1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum for this compound is available and provides key structural information.[5]

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 1H | Aromatic CH |

| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |

Note: The exact chemical shift and coupling constants for the aromatic proton would require a high-resolution spectrum and detailed analysis.

Other Spectroscopic Data

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported, primarily for industrial-scale production. A common method involves the use of tetrachlorophthalic anhydride as a starting material.[7]

Synthesis from Tetrachlorophthalic Anhydride

This industrial preparation method involves a multi-step synthesis.[7]

Experimental Protocol:

-

Imidization: Tetrachlorophthalic anhydride is reacted with methylamine to form N-methyl tetrachlorophthalimide.

-

Fluorination: The N-methyl tetrachlorophthalimide undergoes a fluorine substitution reaction with an alkali metal fluoride, such as potassium fluoride, to yield N-methyl tetrafluorophthalimide.

-

Hydrolysis and Ring Opening: The N-methyl tetrafluorophthalimide is treated with sodium hydroxide, which opens the imide ring and substitutes one fluorine atom with a hydroxyl group, forming 2,4,5-trifluoro-3-hydroxy sodium phthalate.

-

Decarboxylation and Acidification: The intermediate is then subjected to decarboxylation and acidification to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.

-

Methylation: The hydroxyl group is methylated using a reagent like dimethyl sulfate in the presence of a base to give 2,4,5-trifluoro-3-methoxybenzoic acid.

-

Chlorination: The final step involves the conversion of the carboxylic acid to the acid chloride using a chlorinating agent such as thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF).[7]

Caption: Synthetic workflow for this compound.

Reactivity and Applications

As an acyl chloride, this compound is a reactive compound that readily participates in acylation reactions with nucleophiles such as alcohols, amines, and carbanions. Its primary application is as a crucial building block in the pharmaceutical industry.

Synthesis of Fluoroquinolone Antibiotics

This compound is a key intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics, including Moxifloxacin.[7] These antibiotics are vital for treating a wide range of bacterial infections.

The mechanism of action of Moxifloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for the supercoiling and decatenation of bacterial DNA, which are critical for DNA replication, repair, and transcription. By inhibiting these enzymes, Moxifloxacin leads to the cessation of cellular processes and ultimately results in bacterial cell death.

Caption: Mechanism of action of Moxifloxacin.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions.[8]

-

Hazards: Causes severe skin burns and eye damage.[8] It is reactive with water and may release toxic gases upon hydrolysis.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

-

Handling: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its role in the production of life-saving antibiotics underscores its importance. This guide provides essential information for its safe handling, synthesis, and application in research and development. Further research into its properties and the development of more efficient synthetic routes will continue to be of great interest to the scientific community.

References

- 1. CAS 112811-66-2: this compound [cymitquimica.com]

- 2. This compound | 112811-66-2 [chemicalbook.com]

- 3. This compound CAS#: 112811-66-2 [m.chemicalbook.com]

- 4. This compound | C8H4ClF3O2 | CID 2775281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(112811-66-2) 1H NMR spectrum [chemicalbook.com]

- 6. 112811-66-2|this compound|BLD Pharm [bldpharm.com]

- 7. CN103450013A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoyl chloride

This document provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride, a key intermediate in pharmaceutical manufacturing. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is an organic compound notable for its trifluorinated and methoxylated benzene ring attached to a benzoyl chloride functional group.[1] It typically appears as a clear, colorless to pale yellow liquid.[1][2] Its primary application lies in its role as an intermediate in the synthesis of pharmaceuticals, such as Moxifloxacin hydrochloride.[3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₄ClF₃O₂ | [2][3][5][6] |

| Molecular Weight | 224.56 g/mol | [2][3][5][6] |

| CAS Number | 112811-66-2 | [3][5][7] |

| Density | 1.472 g/mL at 25 °C | [3][6] |

| Boiling Point | 229.2 ± 35.0 °C (Predicted) | [3] |

| Refractive Index | n20/D 1.503 | [3][6] |

| Flash Point | 126 °F | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions, a methoxy group at the 3 position, and a benzoyl chloride group at the 1 position.

Standard Identifiers:

Below is a two-dimensional diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various routes. A prevalent method involves the acylation of 2,4,5-trifluoro-3-methoxybenzoic acid.

Protocol: Acyl Chlorination of 2,4,5-Trifluoro-3-methoxybenzoic Acid [9][10]

-

Reaction Setup: To a solution of 2,4,5-trifluoro-3-methoxybenzoic acid, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: The mixture is typically heated to facilitate the reaction. The reaction temperature and time can be optimized for yield and purity.

-

Work-up: Following the completion of the reaction, the excess thionyl chloride is removed, often by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by distillation to yield the final product.

An alternative greener synthesis route starts from tetrafluorophthalic acid, which undergoes defluorination hydroxylation, acidification decarboxylation, and reaction with dimethyl carbonate to form 2,4,5-trifluoro-3-methoxybenzoic acid, which is then subjected to acyl chlorination.[10]

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data, including 1H NMR, IR, and MS spectra, are available for the structural confirmation and analysis of this compound.[11] This data is crucial for verifying the identity and purity of the synthesized compound.

This document is intended for informational purposes for a technical audience and should not be used as a substitute for professional chemical handling and safety protocols.

References

- 1. CAS 112811-66-2: this compound [cymitquimica.com]

- 2. Customized this compound CAS NO.112811-66-2 Manufacturers, Suppliers - Good Price - ALLGREEN [m.allgreenchems.com]

- 3. This compound CAS#: 112811-66-2 [m.chemicalbook.com]

- 4. This compound | 112811-66-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 112811-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 112811-66-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | C8H4ClF3O2 | CID 2775281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103450013A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 10. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]

- 11. This compound(112811-66-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride

This technical guide provides a focused overview of the key physical properties of 2,4,5-Trifluoro-3-methoxybenzoyl chloride, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its density and boiling point, supported by detailed experimental protocols for their determination.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₄ClF₃O₂.[1] It is characterized by a benzoyl chloride structure substituted with three fluorine atoms and a methoxy group. This compound typically appears as a colorless to pale yellow liquid and is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1] Due to its acyl chloride functional group, it is reactive and requires careful handling in a well-ventilated area.[1]

Physical Properties

The physical characteristics of a compound are crucial for its application in synthesis and formulation. The density and boiling point are fundamental parameters for handling, reaction setup, and purification processes.

| Physical Property | Value | Conditions |

| Density | 1.472 g/mL | at 25 °C (lit.)[2][3] |

| Boiling Point | 229.2 ± 35.0 °C | (Predicted)[2] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the density and boiling point of a liquid compound such as this compound.

Determination of Density

The density of a liquid is its mass per unit volume and is a fundamental physical property. A common and precise method for determining the density of a liquid is through the use of a pycnometer.

Methodology:

-

Preparation: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed empty (m₁).

-

Calibration: The pycnometer is filled with a reference liquid of known density at a specific temperature (e.g., deionized water). The filled pycnometer is then weighed (m₂). The volume of the pycnometer (V) can be calculated using the known density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The filled pycnometer is weighed again (m₃).

-

Calculation: The density of the sample (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For small quantities of a substance, the Siwoloboff method is often employed.

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is placed with the open end down into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with heating oil).

-

Heating and Observation: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

References

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoyl chloride

This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

-

3-Methoxy-2,4,5-trifluorobenzoyl chloride[1]

-

2,4,5-Trifluoro-m-anisoyl chloride[2]

-

CAS RN: 112811-66-2[1]

-

EC Number: 629-469-5[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [2] |

| Density | 1.472 g/mL at 25 °C | [3][4] |

| Boiling Point | 229.2±35.0 °C (Predicted) | [3] |

| Refractive Index | n20/D 1.503 (lit.) | [3][4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through multi-step industrial processes. Two common synthetic routes are detailed below.

Synthesis from Tetrachlorophthalic Anhydride

An industrial preparation method involves a five-step synthesis starting from tetrachlorophthalic anhydride.[5][6] This method is advantageous for its high operability and good product quality.

Experimental Protocol:

-

Imidization: Tetrachlorophthalic anhydride is reacted with methylamine to form N-methyl tetrachlorophthalimide.[5][6]

-

Fluorination: The N-methyl tetrachlorophthalimide undergoes a fluorine substitution reaction with an alkali metal fluoride, such as potassium fluoride, to yield N-methyl tetrafluorophthalimide.[5][6]

-

Hydrolysis and Decarboxylation: The N-methyl tetrafluorophthalimide is treated with sodium hydroxide to induce ring-opening and hydrolysis, followed by decarboxylation and acidification to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.[5][6]

-

Methylation: The hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated using dimethyl sulfate to give 2,4,5-trifluoro-3-methoxybenzoic acid.[5][6]

-

Acyl Chlorination: Finally, the 2,4,5-trifluoro-3-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride in the presence of N,N-dimethylformamide (DMF), to afford the desired product, this compound.[5][6]

References

- 1. This compound | C8H4ClF3O2 | CID 2775281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 112811-66-2: this compound [cymitquimica.com]

- 3. This compound | 112811-66-2 [chemicalbook.com]

- 4. Newblue-CHEM - this compound, CasNo.112811-66-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. CN103450013B - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 6. CN103450013A - Industrial preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 2,4,5-Trifluoro-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methoxybenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation in drug discovery and development. This technical guide provides a comprehensive overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of key physical and chemical properties are also presented.

Chemical and Physical Properties

This compound is a solid at room temperature. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol |

| CAS Number | 112811-66-2 |

| Density | 1.472 g/mL at 25 °C |

| Refractive Index | n²⁰/D 1.503 |

Spectral Data

A complete spectral analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected and reported data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Data

The proton NMR spectrum is expected to show two signals corresponding to the methoxy group protons and the aromatic proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | (t, J ≈ 8.5 Hz) | 1H | Ar-H |

| ~4.0 | (s) | 3H | -OCH₃ |

¹³C NMR Data

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegative fluorine and oxygen atoms, as well as the carbonyl group.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~155 (ddd) | C-F |

| ~150 (ddd) | C-F |

| ~145 (ddd) | C-F |

| ~140 (d) | C-O |

| ~125 (d) | C-COCl |

| ~115 (t) | C-H |

| ~60 | -OCH₃ |

¹⁹F NMR Data

Fluorine-19 NMR is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom with characteristic couplings.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -120 to -130 | (dd) | F-4 |

| -140 to -150 | (dd) | F-2 |

| -150 to -160 | (dd) | F-5 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, the most prominent feature is the strong carbonyl stretch of the acyl chloride.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (acyl chloride) |

| 1600-1400 | Medium-Strong | Aromatic C=C stretching |

| ~1280 | Strong | C-O-C asymmetric stretch |

| ~1100 | Strong | C-F stretching |

| ~1030 | Medium | C-O-C symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| m/z | Relative Intensity | Assignment |

| 224/226 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 196/198 | Medium | [M-CO]⁺ |

| 189 | Medium | [M-Cl]⁺ |

| 161 | Medium | [M-COCl]⁺ |

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality, reproducible spectral data.

Synthesis of this compound

The industrial preparation of this compound often starts from tetrachlorophthalic anhydride.[1][2] A common synthetic route involves the following key steps:

-

Imidization: Reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide.[2]

-

Fluorination: Substitution of chlorine atoms with fluorine using an alkali metal fluoride, such as potassium fluoride, to yield N-methyl tetrafluorophthalimide.[2]

-

Hydrolysis and Decarboxylation: Ring-opening of the imide, selective hydrolysis of a fluorine atom to a hydroxyl group, followed by decarboxylation to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.[1][2]

-

Methylation: Methylation of the hydroxyl group using a methylating agent like dimethyl sulfate to give 2,4,5-trifluoro-3-methoxybenzoic acid.[1][2]

-

Acyl Chlorination: Reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF), to afford the final product, this compound.[1][2]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for observing the fluorine couplings.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, the sample should be dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Ionization: Electron Impact (EI) ionization at 70 eV is a common method for this type of compound.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectral data presented in this guide provides a robust analytical framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structure elucidation and purity determination, which are essential for its application in pharmaceutical synthesis. The provided experimental protocols offer a starting point for researchers to obtain high-quality data for this important chemical intermediate.

References

An In-depth Technical Guide to the Electrophilicity of 2,4,5-Trifluoro-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2,4,5-trifluoro-3-methoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, notably fluoroquinolone antibiotics such as moxifloxacin.[1] The document elucidates the chemical properties, synthesis, and reactivity of this compound, with a particular focus on the electronic effects of its substituents that govern its electrophilic character. While specific experimental kinetic and computational data for this molecule are not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive framework for its reactivity. Detailed experimental protocols for its synthesis and a representative electrophilic reaction (Friedel-Crafts acylation) are provided, alongside structured data tables and explanatory diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (C₈H₄ClF₃O₂) is an aromatic acyl chloride characterized by a benzene ring substituted with three fluorine atoms, a methoxy group, and a benzoyl chloride functional group.[1][2] Its chemical structure, particularly the presence of multiple electron-withdrawing fluorine atoms, imparts a high degree of electrophilicity to the carbonyl carbon. This enhanced reactivity makes it a valuable reagent in organic synthesis, especially in acylation reactions where it serves as an efficient acylating agent.[1]

The strategic importance of this molecule is underscored by its role as a crucial building block in the industrial synthesis of broad-spectrum fluoroquinolone antibacterial agents.[3][4] Understanding the nuances of its electrophilicity is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic routes in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 112811-66-2 | [1][2][5][6] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2][6] |

| Molecular Weight | 224.56 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Density | 1.472 g/mL at 25 °C | [5][7] |

| Refractive Index | n20/D 1.503 | [5][7] |

| Storage Temperature | Room temperature, under inert atmosphere | [5][7] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process, typically starting from tetrachlorophthalic anhydride. The general synthetic pathway is outlined below.[3][4]

General Synthesis Pathway

The synthesis involves a series of transformations including imidization, fluorination, hydrolysis, decarboxylation, methylation, and finally, chlorination. A simplified representation of this pathway is provided below.

References

- 1. CAS 112811-66-2: this compound [cymitquimica.com]

- 2. This compound | C8H4ClF3O2 | CID 2775281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103450013A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 4. CN103450013B - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound | 112811-66-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 112811-66-2 [m.chemicalbook.com]

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoyl chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoyl chloride, a key intermediate in the synthesis of fluoroquinolone antibacterial agents.[1][2] This document details the physicochemical properties, solubility, and reactivity of the compound. It includes established synthesis protocols and explores its application in pharmaceutical manufacturing. The guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides.[3] The trifluoro and methoxy substituents on the benzene ring significantly influence its electronic properties and reactivity.[3] The trifluoromethyl groups enhance its electrophilicity, making it a highly reactive acylating agent.[3]

| Property | Value | Reference |

| Molecular Formula | C8H4ClF3O2 | [2][4] |

| Molecular Weight | 224.56 g/mol | [2][4] |

| CAS Number | 112811-66-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.472 g/mL at 25 °C | [2][4][5] |

| Refractive Index | n20/D 1.503 | [2][4][5] |

| Boiling Point | 229.2±35.0 °C (Predicted) | [2] |

| Flash Point | 126 °F | [2] |

Solubility

| Solvent | Expected Solubility | Rationale |

| Water | Reactive | Hydrolyzes to form the corresponding carboxylic acid and HCl. |

| Alcohols (e.g., Ethanol, Methanol) | Reactive | Reacts to form the corresponding esters. |

| Ethers (e.g., Diethyl ether, THF) | Soluble | Aprotic and can solvate the molecule. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Non-polar to moderately polar aprotic solvents. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble | Non-polar aprotic solvents. |

| Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) | Soluble | High polarity can solvate the polar acyl chloride group. |

| Non-polar Aliphatic Hydrocarbons (e.g., Hexane, Pentane) | Limited Solubility | The polarity of the acyl chloride and the aromatic ring may limit solubility. |

Reactivity

This compound is a typical acyl chloride and exhibits high reactivity towards nucleophiles. The rate-determining step in its reactions is typically the nucleophilic attack on the electrophilic carbonyl carbon. The electron-withdrawing fluorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

Reaction with Nucleophiles

-

Hydrolysis: It reacts readily with water to form 2,4,5-trifluoro-3-methoxybenzoic acid and hydrochloric acid. This reaction is vigorous and exothermic.

-

Alcoholysis: It reacts with alcohols to yield the corresponding esters. This reaction is a common method for synthesizing ester derivatives.

-

Aminolysis: It reacts with primary and secondary amines to form the corresponding amides. This is a crucial step in the synthesis of many pharmaceuticals.

-

Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form benzophenone derivatives.

Experimental Protocols

Synthesis of this compound

Several methods for the industrial preparation of this compound have been patented. A common route starts from tetrafluorophthalic acid.[6]

Step 1: Defluorination and Hydroxylation of Tetrafluorophthalic Acid

-

Tetrafluorophthalic acid is reacted with an alkali to induce defluorination and hydroxylation, yielding a 2,4,5-trifluoro-3-hydroxyphthalic acid salt.[6]

Step 2: Decarboxylation

-

Acid is added to the reaction mixture from the previous step to facilitate decarboxylation, producing 2,4,5-trifluoro-3-hydroxybenzoic acid.[6]

Step 3: Methylation

-

The 2,4,5-trifluoro-3-hydroxybenzoic acid is then methylated, for example, using dimethyl sulfate, to give 2,4,5-trifluoro-3-methoxybenzoic acid.[1]

Step 4: Acyl Chlorination

-

The final step involves the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride or triphosgene, often in the presence of a catalyst like N,N-dimethylformamide (DMF), to yield the desired this compound.[1][7]

Applications in Drug Development

This compound is a crucial building block in the synthesis of several fluoroquinolone antibiotics, including Gatifloxacin and Moxifloxacin.[1][2] These antibiotics are broad-spectrum agents used to treat a variety of bacterial infections.

The synthesis of these drugs often involves the reaction of the acyl chloride with a complex amine, forming a key amide linkage. The specific structure of the fluoroquinolone core is then further elaborated.

Safety and Handling

This compound is a corrosive and reactive compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3] It is sensitive to moisture and should be stored under an inert atmosphere.[8] In case of contact, it can cause severe skin burns and eye damage.[9]

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis, particularly for the pharmaceutical industry. Its unique substitution pattern of fluorine and methoxy groups imparts specific reactivity that is leveraged in the construction of complex molecules like fluoroquinolone antibiotics. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in research and development.

References

- 1. CN103450013A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound CAS#: 112811-66-2 [m.chemicalbook.com]

- 3. CAS 112811-66-2: this compound [cymitquimica.com]

- 4. 112811-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 112811-66-2 [chemicalbook.com]

- 6. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 112811-66-2|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | C8H4ClF3O2 | CID 2775281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of trifluoromethyl groups in medicinal chemistry

An In-Depth Technical Guide to the Role of Trifluoromethyl Groups in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the multifaceted roles of the CF3 group in drug design. It delves into its effects on metabolic stability, lipophilicity, target binding affinity, and bioavailability. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to equip researchers and drug development professionals with the critical knowledge to effectively leverage this unique functional group.

Introduction: The Rise of the Trifluoromethyl Group

The trifluoromethyl group, a methyl group with its three hydrogen atoms replaced by fluorine, has become a privileged moiety in pharmaceutical development.[3] Its introduction into a molecule can dramatically alter physicochemical properties, leading to enhanced efficacy, safety, and overall "drug-likeness".[4][5] The strong electron-withdrawing nature, high lipophilicity, and exceptional stability of the CF3 group are key to its utility.[6][7] Notable drugs containing this group span a wide range of therapeutic areas, including the antidepressant Fluoxetine (Prozac), the anti-inflammatory Celecoxib (Celebrex), and the HIV reverse transcriptase inhibitor Efavirenz (Sustiva).[3] Approximately 15-20% of all licensed drugs introduced to the market annually feature fluorine or fluorine-containing functional groups, underscoring the impact of fluorination strategies in drug discovery.[8]

Impact on Physicochemical and Pharmacological Properties

The introduction of a CF3 group can predictably and advantageously modify several key molecular properties critical for a successful drug candidate.

Enhanced Metabolic Stability

A primary driver for incorporating a CF3 group is to improve a molecule's resistance to metabolic degradation.[2][7] This is largely due to the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond (around 414 kJ/mol).[9][10]

-

Blocking Metabolic Hotspots: The CF3 group is often used as a bioisosteric replacement for a metabolically labile methyl or methoxy group.[3] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, readily oxidize C-H bonds. By replacing a susceptible methyl group with a non-oxidizable CF3 group, this metabolic pathway is effectively blocked.[11] This "metabolic switching" can dramatically increase the drug's half-life, improve oral bioavailability, and lead to a more predictable pharmacokinetic profile.[1][11]

-

Global Protective Effects: In some cases, the presence of a CF3 group can sterically or electronically shield other parts of the molecule from metabolic attack, providing a "global" protective effect that extends beyond the immediate site of substitution.[12]

Table 1: Comparative Metabolic Stability of Compounds With and Without a Trifluoromethyl Group

| Parameter | Compound with Methyl Group (-CH3) | Compound with Trifluoromethyl Group (-CF3) | Rationale for Improvement |

| Primary Metabolic Pathway | Oxidation of the methyl group | Resistant to oxidation | The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage by CYP450.[11] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[11][12] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[11] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[11] |

Modulation of Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter that influences solubility, absorption, membrane permeability, and distribution.[] The CF3 group is highly lipophilic and significantly increases the partition coefficient (logP or logD) of a molecule.[6][7]

-

Hansch Lipophilicity Parameter (π): The π value quantifies the contribution of a substituent to a molecule's lipophilicity. The CF3 group has a Hansch π value of +0.88, indicating its strong lipophilic character.[9][10]

-

Impact on Permeability: Increased lipophilicity generally enhances a drug's ability to cross biological membranes, such as the gastrointestinal tract for oral absorption or the blood-brain barrier for CNS-targeted drugs.[2][7] For example, the CF3 group in Fluoxetine significantly enhances its lipophilicity, which is crucial for its penetration into the brain.[9]

Table 2: Comparison of Physicochemical Properties

| Substituent | Hansch π Value | van der Waals Radius (Å) | Electronic Nature |

| -H | 0.00 | 1.20 | Neutral |

| -CH₃ | +0.56 | 2.00 | Weakly Electron-Donating |

| -Cl | +0.71 | 1.75 | Electron-Withdrawing |

| -CF₃ | +0.88 | 2.44 | Strongly Electron-Withdrawing |

Data compiled from various medicinal chemistry resources.

Altered Binding Affinity and Potency

The CF3 group's strong electron-withdrawing nature can profoundly influence a molecule's electronic distribution, which in turn affects its interactions with biological targets.[6][7]

-

Multipolar Interactions: The polarized C-F bonds of the CF3 group can engage in favorable multipolar interactions with protein backbones, particularly with carbonyl groups (C-F···C=O interactions).[14] These non-classical hydrogen bonds can significantly contribute to binding affinity.

-

Enhanced Hydrophobic Interactions: As a bulky and lipophilic group, the CF3 group can occupy hydrophobic pockets within a protein's binding site more effectively than a smaller methyl group, leading to increased van der Waals contacts and enhanced affinity.[15]

-

Conformational Control: The steric bulk of the CF3 group can influence the conformation of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[6]

Table 3: Illustrative Impact of Trifluoromethyl Substitution on Target Binding Affinity

| Parent Compound (Analog) | Target | IC₅₀ / Kᵢ of -CH₃ Analog | IC₅₀ / Kᵢ of -CF₃ Analog | Fold Improvement |

| 5-HT Uptake Inhibitor | Serotonin Transporter (SERT) | ~6-fold less potent | Potent | 6x[8] |

| β-lactamase Inhibitor | β-lactamase | 24-fold less potent | Potent | 24x[14] |

| CB1 Allosteric Modulator | Cannabinoid Receptor 1 | Not specified | Improved Potency | N/A[16] |

Modification of pKa

The strong inductive electron-withdrawing effect of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups.[6] Trifluoroacetic acid (pKa ≈ 0.23), for example, is approximately 34,000 times stronger than acetic acid (pKa ≈ 4.76) due to the stabilization of the conjugate base by the CF3 group.[17] This modulation is critical as it affects the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target interactions.

The Trifluoromethyl Group as a Bioisostere

A key strategy in medicinal chemistry is the use of bioisosteres—substituents that retain similar biological activity while altering other properties. The CF3 group is a versatile bioisostere.[3]

-

vs. Methyl Group (-CH₃): Replaces a metabolically vulnerable site with a stable group and increases lipophilicity and electron-withdrawing character.[3]

-

vs. Chloro Group (-Cl): While sterically similar, the CF3 group is more lipophilic and generally more metabolically stable.[9]

-

vs. Nitro Group (-NO₂): In some cases, a CF3 group can replace an aliphatic nitro group, which is often considered a "non-drug-like" functionality, to yield compounds with improved potency and metabolic stability.[16][18]

Synthetic Methodologies for Trifluoromethylation

The introduction of a CF3 group requires specialized reagents and methods. Significant progress has been made in developing efficient trifluoromethylation reactions.

-

Nucleophilic Trifluoromethylation: Often employs reagents like trifluoromethyltrimethylsilane (TMSCF3, or Ruppert's Reagent) to add a "CF3-" equivalent to electrophiles like aldehydes and ketones.[8][9]

-

Electrophilic Trifluoromethylation: Utilizes reagents like Umemoto or Togni reagents to deliver a "CF3+" equivalent to nucleophiles.[9]

-

Radical Trifluoromethylation: Involves the generation of a CF3 radical from sources like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (CF3SO2Na).[8]

-

Metal-Catalyzed Cross-Coupling: Transition metals like copper and palladium are used to couple CF3-containing reagents with aryl or vinyl halides/pseudohalides.[9][19]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard preclinical method to evaluate a compound's susceptibility to Phase I metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)

-

96-well incubation plate and analytical plate

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM final concentration). Prepare the NADPH regenerating system solution in phosphate buffer.[11]

-

Incubation Setup: In a 96-well plate, add the liver microsome solution to each well. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[11]

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point sample is taken immediately by adding the stopping solution before adding the NADPH solution.[11]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[11]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well analytical plate.

-

LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is determined. The in vitro half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is then calculated based on the t½ and the protein/microsome concentration.

Lipophilicity Determination (logP) by Shake-Flask Method

This is the "gold standard" method for directly measuring the partition coefficient of a neutral compound between n-octanol and water.[20]

Objective: To determine the logP value of a test compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for 24 hours. Allow the phases to separate completely before use. This ensures mutual saturation and prevents volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase to a glass vial. Add a small aliquot of the compound stock solution.[]

-

Equilibration: Cap the vial tightly and shake it vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached. The time required may vary depending on the compound.[20]

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) phases using a suitable analytical method.[20]

-

Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is then calculated:

-

P = Cₒ / Cₐ

-

logP = log₁₀(P)

-

Note on High-Throughput Methods: While the shake-flask method is accurate, it is low-throughput. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for rapid logP determination of multiple compounds.[][21]

Mandatory Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. jelsciences.com [jelsciences.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

2,4,5-Trifluoro-3-methoxybenzoyl chloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 2,4,5-Trifluoro-3-methoxybenzoyl chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for this compound (CAS Number: 112811-66-2), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a compilation of data from multiple safety data sheets (SDS) to ensure a comprehensive understanding of its handling, storage, and potential hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for its proper handling and storage in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O₂[1][2][3][4][5] |

| Molecular Weight | 224.56 g/mol [1][2][3][4][5] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Pungent[1] |

| Density | 1.472 g/mL at 25 °C[3][4][6][7] |

| Boiling Point | 108-112 °C at 20 mmHg[6] |

| Flash Point | 126 °C[6] |

| Refractive Index | 1.503[3][4][6][7] |

| Solubility | No data available[6] |

| Vapor Pressure | No data available[6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. However, there are some discrepancies in the classification across different suppliers. It is imperative to consult the specific SDS provided by the supplier before handling this chemical. The GHS hazard classifications are summarized below.

| Hazard Classification | GHS Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2][8][9] OR H315: Causes skin irritation[6] | Danger[2][8] or Warning[6] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2][9] OR H319: Causes serious eye irritation[6] | Danger[2] or Warning[6] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[6] | Warning[6] |

The primary hazards associated with this compound are corrosive and irritant effects on the skin, eyes, and respiratory system.

Caption: Key hazards of this compound.

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is not publicly available, the hazard classifications are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Skin Corrosion/Irritation (OECD Test Guideline 431 & 439): These tests assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. In vitro methods using reconstructed human epidermis models are now commonly used to reduce animal testing. The substance is applied to the tissue model, and cell viability is measured after a specific exposure time. A significant decrease in viability indicates a corrosive or irritant potential.

-

Serious Eye Damage/Irritation (OECD Test Guideline 437 & 492): These in vitro test methods use reconstructed human cornea-like epithelium to predict the potential for a substance to cause severe eye damage or irritation. The substance is applied to the corneal model, and tissue damage is assessed by measuring changes in cell viability and tissue morphology.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

For long-term storage, a temperature of 2-8 °C is recommended.[6]

First-Aid and Emergency Procedures

In case of exposure, immediate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6][8] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8][9] |

Spill Response: In the event of a spill, a systematic approach should be followed to ensure safety and minimize environmental contamination.

Caption: General workflow for chemical spill response.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is largely unavailable in the public domain.

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available.[6] Overexposure may result in serious illness.[6]

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.[6]

-

Ecotoxicity: No data is available on the ecotoxicological effects of this compound.[6] It is advised to prevent its release into the environment.[6]

-

Persistence and Degradability: No data available.[6]

-

Bioaccumulative Potential: No data available.[6]

Given the lack of comprehensive data, this chemical should be handled with the assumption that it is potentially harmful to both human health and the environment. All necessary precautions should be taken to prevent exposure and environmental release.

References

- 1. CAS 112811-66-2: this compound [cymitquimica.com]

- 2. This compound | C8H4ClF3O2 | CID 2775281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 112811-66-2 [m.chemicalbook.com]

- 4. 112811-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. aksci.com [aksci.com]

- 7. This compound | 112811-66-2 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Synthesis of Moxifloxacin using 2,4,5-Trifluoro-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, commencing from the starting material 2,4,5-Trifluoro-3-methoxybenzoyl chloride. The described synthetic route involves a multi-step process including condensation, cyclization, and final side-chain coupling reactions.

Introduction

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This disruption of DNA synthesis ultimately leads to bacterial cell death. The synthesis of Moxifloxacin is a key process for ensuring the availability of this critical therapeutic agent. The following protocols detail a laboratory-scale synthesis of Moxifloxacin.

Synthetic Pathway Overview

The overall synthetic scheme for Moxifloxacin starting from this compound is depicted below. The process begins with the formation of a key benzoylacetate intermediate, followed by the construction of the quinolone core via a Gould-Jacobs type reaction, and culminates in the coupling with the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane.

References

Industrial preparation method for 2,4,5-Trifluoro-3-methoxybenzoyl chloride

I am unable to fulfill this request. Providing detailed industrial preparation methods for chemical compounds, including 2,4,5-Trifluoro-3-methoxybenzoyl chloride, falls outside the scope of my capabilities and safety guidelines. The synthesis and handling of such chemicals require specialized knowledge, equipment, and adherence to strict safety protocols that can only be provided and overseen by qualified professionals in a controlled laboratory or industrial setting.

It is crucial to consult peer-reviewed scientific literature, established chemical process manuals, and to operate under the guidance of experienced chemists and chemical engineers for such information. Attempting to perform chemical syntheses based on generalized protocols without the proper training and safety measures can be extremely dangerous.

-

Scientific Databases: SciFinder, Reaxys, and Google Scholar to find published synthesis routes and reaction conditions in peer-reviewed journals.

-

Chemical Safety Data Sheets (SDS/MSDS): To understand the hazards, handling, storage, and emergency procedures for all chemicals involved.

-

Patents: Patent databases often contain detailed descriptions of synthetic processes.

-

Organic Chemistry Textbooks and Manuals: For foundational and advanced principles of chemical synthesis and process development.

Always prioritize safety and adhere to the established guidelines and regulations of your institution and region when handling chemical substances.

Application Notes and Protocols for 2,4,5-Trifluoro-3-methoxybenzoyl chloride as an Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methoxybenzoyl chloride is a highly reactive acylating agent, pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its trifluorinated and methoxylated benzene ring structure imparts unique electronic properties, making it a valuable building block for introducing this moiety into target molecules. The trifluoro substituents enhance the electrophilicity of the carbonyl carbon, rendering the compound highly susceptible to nucleophilic attack.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in key acylation reactions, with a focus on its application in the synthesis of fluoroquinolone antibiotics.

Physicochemical Properties

| Property | Value |

| CAS Number | 112811-66-2[3][4] |

| Molecular Formula | C₈H₄ClF₃O₂[3][4] |

| Molecular Weight | 224.56 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 229.2 ± 35.0 °C (Predicted) |

| Density | 1.472 g/mL at 25 °C |

| Refractive Index | n20/D 1.503 |

Key Applications in Drug Synthesis

This compound is a crucial intermediate in the industrial synthesis of fourth-generation fluoroquinolone antibacterial agents, most notably Moxifloxacin and Gatifloxacin.[5] In these syntheses, it serves as the foundational structural component, providing the substituted aromatic ring essential for the biological activity of the final drug molecule.

The general workflow for the initial stage of fluoroquinolone synthesis involves the acylation of a malonic ester derivative, which is a key step in building the quinolone core.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. CAS 112811-66-2: this compound [cymitquimica.com]

- 3. This compound CAS#: 112811-66-2 [m.chemicalbook.com]

- 4. This compound | C8H4ClF3O2 | CID 2775281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103450013A - Industrial preparation method of this compound - Google Patents [patents.google.com]

Application Notes and Protocols for Acylation Reactions with 2,4,5-Trifluoro-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluoro-3-methoxybenzoyl chloride (CAS No. 112811-66-2) is a highly reactive acylating agent, crucial for the introduction of the 2,4,5-trifluoro-3-methoxybenzoyl moiety into various molecular scaffolds.[1] Its significance is most pronounced in the pharmaceutical industry, where it serves as a key intermediate for the synthesis of fluoroquinolone antibacterial agents, such as Gatifloxacin and Moxifloxacin.[2][3][4] The trifluoro-substituted aromatic ring enhances the electrophilicity of the carbonyl carbon, making it a potent reagent for acylation reactions with a wide range of nucleophiles.[1] These application notes provide detailed protocols for common acylation reactions, including the synthesis of amides, esters, and aryl ketones.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 112811-66-2 | [3][5][6] |

| Molecular Formula | C₈H₄ClF₃O₂ | [5][6][7] |

| Molecular Weight | 224.56 g/mol | [5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][8] |

| Density | 1.472 g/mL at 25 °C | [3][7][8] |

| Boiling Point | 229.2 ± 35.0 °C (Predicted) | [3] |

| Refractive Index | n20/D 1.503 | [3][7][8] |

| Flash Point | 126 °F (52.2 °C) | [3][8] |

| Storage | Store at room temperature under a dry, inert atmosphere (e.g., nitrogen). | [3] |

Safety and Handling

This compound is a corrosive and reactive compound that requires careful handling.[1][5]

-

Hazards: Causes severe skin burns and eye damage.[5] It is an irritant to the respiratory system.[9] The compound is sensitive to moisture and will hydrolyze, potentially releasing toxic gases.[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water and other protic solvents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are representative methods for the acylation of common nucleophiles using this compound. Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: Acylation of Amines (Amide Synthesis)

This protocol describes the general procedure for the N-acylation of primary or secondary amines to form the corresponding N-substituted amides.[9]

References

- 1. CAS 112811-66-2: this compound [cymitquimica.com]

- 2. CN103450013A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound CAS#: 112811-66-2 [m.chemicalbook.com]

- 4. This compound | 112811-66-2 [chemicalbook.com]

- 5. This compound | C8H4ClF3O2 | CID 2775281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 112811-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. free samples NO.1 factory this compound, CasNo.112811-66-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes: 2,4,5-Trifluoro-3-methoxybenzoyl chloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methoxybenzoyl chloride is a key pharmaceutical intermediate, primarily utilized in the synthesis of fourth-generation fluoroquinolone antibiotics. Its trifluorinated benzene ring structure is a critical component that enhances the efficacy and pharmacokinetic properties of these drugs. This document provides detailed application notes, experimental protocols, and relevant pathway diagrams for the use of this compound in the synthesis of prominent antibiotics such as Gatifloxacin and Moxifloxacin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 112811-66-2 |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.472 g/mL at 25 °C |

| Refractive Index | n20/D 1.503 |

Applications in Pharmaceutical Synthesis

This compound is a crucial building block for the synthesis of fluoroquinolone antibiotics. These antibiotics are broad-spectrum bactericidal agents that function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.

Synthesis of Gatifloxacin and Moxifloxacin

This intermediate is a cornerstone in the industrial production of Gatifloxacin and Moxifloxacin, both of which are effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] The synthesis involves the acylation of a malonic ester derivative with this compound, followed by a series of cyclization and substitution reactions.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a fluoroquinolone nucleus.

Protocol 1: Industrial Preparation of this compound

This protocol outlines a common industrial synthesis route starting from tetrachlorophthalic anhydride.[1]

Step 1: Synthesis of N-methyl tetrachlorophthalimide

-

React tetrachlorophthalic anhydride with methylamine.

Step 2: Synthesis of N-methyl tetrafluorophthalimide

-

The N-methyl tetrachlorophthalimide from Step 1 is reacted with an alkali metal fluoride.

Step 3: Synthesis of 2,4,5-trifluoro-3-hydroxybenzoic acid

-

The N-methyl tetrafluorophthalimide from Step 2 undergoes a mixed reaction with sodium hydroxide to yield 2,4,5-trifluoro-3-hydroxy sodium phthalate.

-

This is followed by decarboxylation and acidification to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.

Step 4: Synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid

-

The 2,4,5-trifluoro-3-hydroxybenzoic acid from Step 3 is reacted with dimethyl sulfate to form 2,4,5-trifluoro-3-methoxybenzoic acid sodium.

-